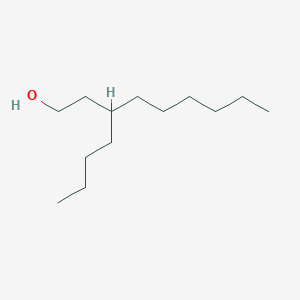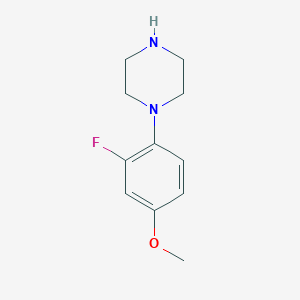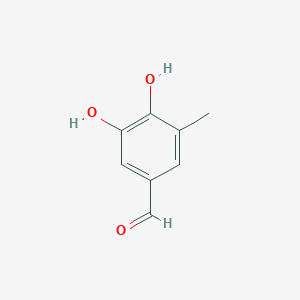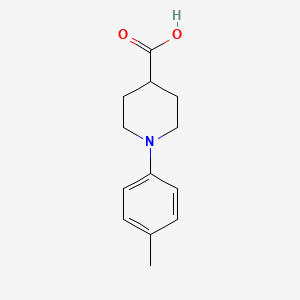
3-Butyl-1-nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-nonanol is an organic compound classified as a fatty alcohol. It has the molecular formula C13H28O and is characterized by a hydroxyl group (-OH) attached to a long aliphatic chain. This compound is a colorless, oily liquid with a mild odor and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butyl-1-nonanol can be synthesized through several methods. One common approach involves the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction adds a formyl group to the double bond of 1-octene, producing a mixture of aldehydes. These aldehydes are then hydrogenated to form the corresponding alcohols, including this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process yields aldehydes, which are subsequently hydrogenated to produce alcohols. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-nonanol has several scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-nonanol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid bilayers, altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nonanol: A straight-chain fatty alcohol with a similar structure but lacks the butyl group.
2-Nonanol: An isomer of 1-Nonanol with the hydroxyl group on the second carbon.
3-Butyl-1-octanol: Similar structure but with one less carbon in the main chain.
Uniqueness
3-Butyl-1-nonanol is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can also affect its interactions with biological molecules and its applications in various fields.
Eigenschaften
Molekularformel |
C13H28O |
|---|---|
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
3-butylnonan-1-ol |
InChI |
InChI=1S/C13H28O/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
ICTOQBVCUDARKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12281969.png)
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) acetate](/img/structure/B12281977.png)

![2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12281994.png)
![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)

![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)

![(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12282015.png)


